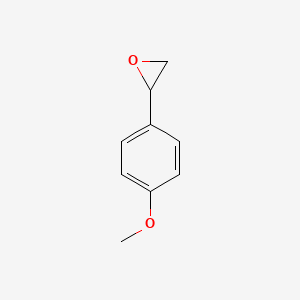

2-(4-Methoxyphenyl)oxirane

Descripción

Contextual Significance in Organic Synthesis and Medicinal Chemistry Research

In the realm of organic synthesis, 2-(4-Methoxyphenyl)oxirane serves as a versatile building block. The high reactivity of the epoxide ring, driven by ring strain, allows for a wide array of nucleophilic ring-opening reactions. smolecule.com This reactivity enables the introduction of diverse functional groups, leading to the synthesis of more complex molecular architectures. ontosight.aiontosight.ai The presence of the 4-methoxyphenyl (B3050149) group influences the regioselectivity and stereoselectivity of these reactions, a crucial aspect in the construction of specific isomers. arkat-usa.orgnih.gov

The significance of this compound extends prominently into medicinal chemistry. Epoxides, in general, are recognized as important intermediates in the synthesis of pharmaceuticals. ontosight.aiontosight.ai The unique structural and electronic properties of this compound make it a precursor for various biologically active molecules. For instance, derivatives of this compound are investigated for their potential therapeutic properties. Furthermore, the chiral versions of this oxirane are instrumental in the asymmetric synthesis of complex drug molecules, where specific stereochemistry is often essential for pharmacological activity. thieme.dex-mol.com

Historical Perspectives on Aromatic Oxirane Chemistry

The study of aromatic oxiranes, also known as arene oxides, has a rich history dating back to the early 20th century with the exploration of aromatic compound oxidation. numberanalytics.com Initially identified as metabolic intermediates of aromatic compounds in biological systems, their role in both synthetic chemistry and toxicology quickly became a subject of intense investigation. numberanalytics.comnumberanalytics.com The discovery that these compounds could undergo various transformations, including the NIH shift—a chemically significant intramolecular rearrangement—further solidified their importance in understanding reaction mechanisms. numberanalytics.com The development of synthetic methods for their preparation, such as the epoxidation of styrenes, paved the way for their broader application in organic synthesis. The inherent reactivity of the epoxide ring, coupled with the electronic influence of the aromatic system, has made aromatic oxiranes a cornerstone in the synthesis of a wide range of heterocyclic and acyclic compounds. britannica.com

Contemporary Research Trajectories and Challenges for this compound

Current research on this compound is focused on several key areas. A major trajectory involves the development of novel catalytic systems for its synthesis and transformation. This includes the use of organocatalysts and transition-metal complexes to achieve higher efficiency, selectivity (regio- and stereoselectivity), and sustainability in its reactions. nih.govscispace.com For instance, recent studies have explored vitamin B12/Ni dual-catalytic systems for the regioselective ring-opening of aryl epoxides. nih.govacs.org

Another significant area of research is its application in the synthesis of complex natural products and pharmaceutical agents. The chiral derivatives of this compound are particularly valuable in this context. For example, methyl (2R,3S)-3-(4-methoxyphenyl)oxirane-2-carboxylate, a closely related compound, is a key intermediate in the synthesis of Diltiazem, a calcium channel blocker. google.comresearchgate.net

Despite its utility, challenges remain. One notable challenge is controlling the regioselectivity of the ring-opening reactions, as nucleophilic attack can occur at either of the two epoxide carbons. The electronic nature of the 4-methoxyphenyl group plays a significant role here, but achieving complete control often requires sophisticated catalytic systems. arkat-usa.orgnih.gov Furthermore, the stability of this compound can be a concern, as it has been reported to decompose under certain reaction conditions. nih.govacs.org Overcoming these challenges through the design of new reagents and reaction conditions is a key focus of ongoing research.

Interactive Data Tables

Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 6388-72-3 | nih.govscbt.combldpharm.com |

| Molecular Formula | C9H10O2 | nih.govscbt.com |

| Molecular Weight | 150.17 g/mol | scbt.com |

| Appearance | Colorless to pale yellow liquid | ontosight.ai |

| Solubility | Slightly soluble in water, soluble in organic solvents like ethanol (B145695) and acetone | ontosight.ai |

Key Reactions of this compound

| Reaction Type | Reagents/Conditions | Products | Significance |

| Nucleophilic Ring-Opening | Amines, Alcohols, Halides | Diols, Amino Alcohols, Halohydrins | Introduction of diverse functional groups smolecule.comdoi.orgacs.org |

| Acid-Catalyzed Hydrolysis | H+, Water | 1-(4-methoxyphenyl)-1,2-ethanediol | Formation of diols arkat-usa.orgumich.edu |

| Rearrangement | Lewis Acids/Water | 4-Methoxyphenylacetaldehyde | Synthesis of aldehydes arkat-usa.orgumich.edu |

| Reduction | Lithium aluminum hydride | Alcohols | Formation of alcohol derivatives |

| Oxidation | Potassium permanganate, Osmium tetroxide | Diols | Formation of diol derivatives |

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-(4-methoxyphenyl)oxirane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O2/c1-10-8-4-2-7(3-5-8)9-6-11-9/h2-5,9H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARHIWOBUUAPVTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6388-72-3 | |

| Record name | Oxirane, (4-methoxyphenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006388723 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6388-72-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72311 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(4-methoxyphenyl)oxirane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Transformation Mechanisms of 2 4 Methoxyphenyl Oxirane

Nucleophilic Ring-Opening Reactions

The strained ether linkage in 2-(4-methoxyphenyl)oxirane readily undergoes cleavage upon attack by nucleophiles. This process alleviates the ring strain and is the basis for many of its synthetic applications. The reaction mechanism, either SN1-like or SN2-like, and the resulting regioselectivity are highly dependent on the reaction conditions and the nature of the nucleophile.

The reaction of epoxides with oxygen nucleophiles such as water or alcohols is a fundamental transformation that leads to the formation of 1,2-diols or β-alkoxy alcohols, respectively. This reaction can be catalyzed by either acid or base.

Under aqueous acidic conditions, the epoxide oxygen is first protonated, making the ring more susceptible to nucleophilic attack by water. The attack of water then proceeds, leading to the formation of a 1,2-diol. libretexts.org Similarly, in the presence of an alcohol and an acid catalyst, the corresponding β-alkoxy alcohol is formed. organic-chemistry.org The regioselectivity under acidic conditions generally favors the attack at the more substituted carbon atom that can better stabilize the partial positive charge in the transition state. libretexts.orgresearchgate.net

In basic media, the hydroxide (B78521) or alkoxide ion acts as the nucleophile and attacks one of the carbon atoms of the epoxide ring. libretexts.org This attack typically occurs at the less sterically hindered carbon atom in an SN2 fashion. libretexts.orgyoutube.com The resulting alkoxide is then protonated during workup to yield the diol or β-alkoxy alcohol. chemistrysteps.com

The hydrolysis of epoxides can also be achieved under neutral conditions using hot water, which can act as a modest acid catalyst, a reactant, and a solvent. organic-chemistry.org

Table 1: Reaction of this compound with Oxygen Nucleophiles

| Nucleophile | Conditions | Product |

|---|---|---|

| Water (H₂O) | Acidic (e.g., H₂SO₄) or Basic (e.g., NaOH) | 1-(4-Methoxyphenyl)ethane-1,2-diol |

Nitrogen-based nucleophiles, such as amines and azides, readily open the epoxide ring of this compound to produce valuable β-amino alcohols and β-azido alcohols. These products are important intermediates in the synthesis of pharmaceuticals and other biologically active molecules.

The reaction with amines generally proceeds via an SN2 mechanism, where the amine attacks the less sterically hindered carbon of the oxirane ring. researchgate.net This regioselectivity is observed in the absence of significant electronic bias from the substituents. The reaction of various epoxides with sodium azide has been shown to be highly regioselective, yielding only one isomer. researchgate.netorganic-chemistry.org For instance, the reaction of styrene (B11656) oxide derivatives with sodium azide in the presence of a catalyst in water resulted in the formation of the corresponding β-azido alcohols with high regioselectivity. researchgate.net

In the case of 2-aryl oxiranes, the regioselectivity can be inverted, with the nitrogen nucleophile attacking the benzylic carbon. researchgate.net This is attributed to the electronic stabilization of the transition state by the aryl group. The reaction is also stereoselective, proceeding with an inversion of configuration at the site of attack. researchgate.net

Table 2: Reaction of this compound with Nitrogen Nucleophiles

| Nucleophile | Conditions | Product |

|---|---|---|

| Amine (R-NH₂) | Typically neat or in a protic solvent | 2-Amino-1-(4-methoxyphenyl)ethanol or 1-Amino-2-(4-methoxyphenyl)ethanol |

Sulfur nucleophiles, particularly thiols, are highly effective for the ring-opening of epoxides, a reaction known as thiolysis. arkat-usa.org This reaction provides a direct route to β-hydroxy sulfides, which are versatile synthetic intermediates. arkat-usa.org Sulfur nucleophiles are generally considered "soft" nucleophiles and exhibit high reactivity towards the carbon atoms of the epoxide ring. libretexts.org

The thiolysis of epoxides can be carried out under various conditions, including in the presence of a base or a Lewis acid, or even without a catalyst in water. arkat-usa.org The reaction of epoxides with thiols in water has been demonstrated to be a convenient and environmentally friendly method that proceeds with excellent yields and high regioselectivity. arkat-usa.org Typically, the thiol attacks the less sterically hindered carbon of the epoxide. arkat-usa.org

For methyl trans-3-(4-methoxyphenyl)glycidate, a related compound, the reaction with thiophenols showed that both temperature and solvent have a significant effect on the stereo- and regioselectivity of the oxirane ring-opening. rsc.org

Table 3: Reaction of this compound with Sulfur Nucleophiles

| Nucleophile | Conditions | Product |

|---|

The regioselectivity of the nucleophilic ring-opening of this compound is a critical aspect of its reactivity and is dictated by both steric and electronic factors, as well as the reaction conditions. libretexts.org

Under basic or nucleophilic conditions (with strong nucleophiles), the reaction generally follows an SN2 mechanism. libretexts.orgchemistrysteps.com The nucleophile attacks the less sterically hindered carbon atom. For this compound, this would be the terminal carbon of the oxirane ring. libretexts.orgyoutube.com

Under acidic conditions (with weak nucleophiles), the epoxide oxygen is protonated first, creating a better leaving group. libretexts.orgchemistrysteps.com The transition state has significant carbocationic character, and the positive charge is better stabilized at the benzylic carbon adjacent to the 4-methoxyphenyl (B3050149) group. libretexts.org Consequently, the nucleophile preferentially attacks the more substituted benzylic carbon. libretexts.orgresearchgate.net

The ring-opening reactions are typically stereospecific . The nucleophilic attack occurs from the backside of the carbon-oxygen bond, resulting in an inversion of configuration at the stereocenter that is attacked. researchgate.netresearchgate.net This is a hallmark of the SN2 mechanism.

Oxidative Transformations to Carboxylic Acids and Ketones

The oxidation of epoxides can lead to a variety of products, including carboxylic acids and ketones, depending on the oxidant and the reaction conditions. The 4-methoxyphenyl group itself can also be susceptible to oxidation.

The oxidative cleavage of the C-C bond of the oxirane ring can lead to the formation of aldehydes, which can be further oxidized to carboxylic acids. A patent describes a process where a related compound, racemic methyl 3-(4-methoxyphenyl)oxirane-2-carboxylate, is converted to p-methoxyphenyl acetaldehyde, which is then oxidized to p-methoxyphenylacetic acid. google.com The oxidation of aromatic rings, such as the p-methoxyphenyl group, to carboxylic acids can be achieved using strong oxidizing agents like ruthenium tetraoxide. researchgate.net

While direct oxidation of the secondary alcohol that would be formed upon ring-opening could yield a ketone, specific examples for this compound are not prevalent in the reviewed literature. However, the general transformation of secondary alcohols to ketones is a standard organic reaction.

Reductive Transformations to Diols

The reduction of epoxides typically yields alcohols. The specific product depends on the reducing agent and the structure of the epoxide. The use of strong hydride reagents like lithium aluminum hydride (LiAlH₄) can lead to the reductive opening of the epoxide ring to form an alcohol. In the case of unsymmetrical epoxides, the hydride attacks the less substituted carbon.

The reduction of epoxides to diols is less common as it would require the cleavage of a C-O bond and the formation of two C-H bonds without affecting the other C-O bond. However, if one considers the formation of the epoxide from an alkene followed by reductive opening, this can be seen as a pathway to diols. A more direct reduction of the epoxide itself to an alcohol is more typical. For example, lithium triethylborohydride is an effective reagent for the reduction of epoxides to the corresponding alcohols. thieme-connect.de The reaction of chiral 1-aminoalkylepoxides with carbon dioxide followed by reduction with LiAlH₄ can also yield diols. organic-chemistry.org

Rearrangement Reactions (e.g., Meinwald Rearrangement to Carbonyl Compounds)

One of the most significant transformations of aryl-substituted epoxides is the Meinwald rearrangement, a Lewis acid-catalyzed isomerization into carbonyl compounds. acs.orgresearchgate.net For this compound, this reaction provides a direct route to 4-methoxyphenylacetaldehyde.

The mechanism is initiated by the coordination of a Lewis acid to the epoxide oxygen, which polarizes the C-O bonds and facilitates ring-opening. researchgate.net This process generates a carbocation intermediate. The migratory aptitude of the substituents on the oxirane ring then determines the final product. In the case of this compound, the benzylic position can effectively stabilize a positive charge. The subsequent 1,2-hydride shift from the adjacent carbon to the carbocationic center is the key step that leads to the formation of the corresponding aldehyde, 4-methoxyphenylacetaldehyde. nih.gov

The choice of catalyst is crucial for the efficiency and selectivity of the rearrangement. A variety of Lewis acids have been employed, including boron trifluoride (BF₃), zinc bromide (ZnBr₂), and bismuth triflate (Bi(OTf)₃). nih.gov Heterogeneous catalysts like mesoporous aluminosilicates have also proven effective, promoting the Meinwald rearrangement in non-nucleophilic solvents. sci-hub.sersc.org Theoretical studies on BF₃-catalyzed rearrangements indicate that the reaction can proceed through several pathways, including concerted mechanisms or those involving zwitterionic intermediates. nih.gov

The biocatalytic Meinwald rearrangement has also been explored using enzymes like styrene oxide isomerase (SOI), which can catalyze the isomerization of aryl epoxides to aldehydes with high selectivity under mild conditions. acs.org

| Catalyst System | Substrate Type | Product | Key Features & Findings | Reference |

|---|---|---|---|---|

| Bismuth Triflate (Bi(OTf)₃) | Terpene-derived epoxides | Carbonyl compounds | Highly active under mild conditions with low catalyst loading (1 mol%). | nih.gov |

| Mesoporous Aluminosilicates (AS-1, AS-2) | Stilbene oxide | Diphenylacetaldehyde | Effective heterogeneous catalyst; can be used in tandem rearrangement/acetalization processes. | sci-hub.se |

| Boron Trifluoride (BF₃) | Various epoxides | Aldehydes or ketones | Mechanistic studies show complex pathways involving ring opening, C-C bond rotation, and group migration. | nih.gov |

| Styrene Oxide Isomerase (SOI) | Aryl epoxides | Aryl aldehydes | Biocatalytic, high selectivity, operates under mild, green chemistry conditions. | acs.org |

Functional Group Interconversions and Advanced Derivatization Strategies

The high reactivity of the epoxide ring in this compound makes it a versatile precursor for a wide range of functional group interconversions, primarily through nucleophilic ring-opening reactions. chemistrysteps.com These reactions can be performed under acidic or basic conditions, with the regioselectivity depending on the reaction mechanism.

Under basic or nucleophilic conditions, the reaction proceeds via an Sₙ2 mechanism, where the nucleophile attacks the less sterically hindered carbon atom of the epoxide ring. chemistrysteps.comlibretexts.org This results in the formation of β-substituted alcohols. A variety of nucleophiles can be employed, including:

Hydroxides (OH⁻) to form diols.

Alkoxides (RO⁻) to yield β-alkoxyalcohols.

Thiols (RSH) to produce β-hydroxy sulfides.

Amines (RNH₂) to generate β-amino alcohols.

Azides (N₃⁻) leading to β-azido alcohols, which can be further reduced to amino alcohols.

Carbon nucleophiles such as Grignard reagents or organolithium compounds, which extend the carbon chain. nih.gov

In contrast, acid-catalyzed ring-opening involves protonation of the epoxide oxygen, creating a better leaving group. libretexts.org The nucleophile then attacks the carbon atom that can best stabilize the developing positive charge, which for this compound is the benzylic carbon. This regioselectivity is a key feature in synthetic strategies.

A significant advanced derivatization strategy involves the asymmetric synthesis of chiral molecules using this compound derivatives as key building blocks. For instance, the enantiomerically pure derivative, methyl (2R,3S)-3-(4-methoxyphenyl)glycidate, is a crucial intermediate in the synthesis of the cardiovascular drug Diltiazem. researchgate.netresearchgate.net The synthesis of this chiral epoxide can be achieved through methods like the Sharpless asymmetric epoxidation of the corresponding unsaturated ester, methyl (E)-4-methoxycinnamate. researchgate.netnih.gov This highlights the compound's role in providing access to optically active pharmaceuticals. The unwanted isomer from such resolutions can be converted back to 4-methoxyphenylacetaldehyde, which itself is a useful synthetic precursor. google.com

| Reaction Type | Nucleophile/Reagent | Product Class | Mechanistic Condition | Reference |

|---|---|---|---|---|

| Hydrolysis | H₂O / H⁺ or OH⁻ | 1,2-Diols | Acidic or Basic | libretexts.org |

| Alcoholysis | ROH / H⁺ or RO⁻ | β-Alkoxyalcohols | Acidic or Basic | sci-hub.se |

| Aminolysis | RNH₂ | β-Amino alcohols | Typically Basic/Nucleophilic | chemistrysteps.com |

| Reaction with Grignard Reagents | RMgX | Alcohols (chain extended) | Basic/Nucleophilic | libretexts.orgnih.gov |

| Asymmetric Epoxidation | Chiral Dioxirane (B86890) | Chiral Glycidic Acid Derivatives | Catalytic Asymmetric | researchgate.net |

Advanced Spectroscopic and Structural Elucidation Techniques for 2 4 Methoxyphenyl Oxirane and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. Through various NMR experiments, it is possible to map out the connectivity of atoms and infer their spatial relationships.

1D NMR (¹H, ¹³C) for Proton and Carbon Chemical Shift Assignments

One-dimensional NMR provides fundamental information about the chemical environment of each proton and carbon atom in 2-(4-Methoxyphenyl)oxirane.

¹H NMR: The proton NMR spectrum of this compound displays distinct signals corresponding to the aromatic, oxirane, and methoxy (B1213986) protons. The aromatic protons on the para-substituted benzene (B151609) ring typically appear as two distinct doublets, a characteristic AA'BB' system, due to their coupling with adjacent protons. The protons on the oxirane ring form a classic AMX spin system, resulting in three separate signals, each showing coupling to the other two. The methoxy group protons appear as a sharp singlet, typically further upfield. Based on data from closely related structures like styrene (B11656) oxide and other methoxy-substituted compounds, the expected chemical shifts can be accurately predicted chemicalbook.com.

¹³C NMR: The proton-decoupled ¹³C NMR spectrum shows nine distinct signals, corresponding to the nine carbon atoms in the molecule. The chemical shifts are indicative of the electronic environment of each carbon. The aromatic carbons ortho and meta to the methoxy group have different chemical shifts due to the electronic influence of the substituents. The two carbons of the oxirane ring are shielded and appear in the aliphatic region of the spectrum, while the methoxy carbon gives a characteristic signal around 55 ppm. Data from derivatives such as menthyl 3-(4-methoxyphenyl) oxirane-carboxylate, where the oxirane carbons resonate at approximately 56.2 ppm and 75.3 ppm, provide a strong basis for these assignments chemicalbook.com.

| Atom Position | ¹H Chemical Shift (δ, ppm) | Multiplicity | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|---|

| C1' (ipso-oxirane) | - | - | ~130 |

| C2'/C6' (ortho) | ~7.25 | d | ~127 |

| C3'/C5' (meta) | ~6.90 | d | ~114 |

| C4' (ipso-methoxy) | - | - | ~160 |

| -OCH₃ | ~3.80 | s | ~55.3 |

| Oxirane CH | ~3.85 | dd | ~52.5 |

| Oxirane CH₂ (cis) | ~2.90 | dd | ~47.0 |

| Oxirane CH₂ (trans) | ~2.75 | dd |

2D NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity and Proximity Studies

Two-dimensional NMR experiments are crucial for assembling the molecular puzzle by revealing correlations between nuclei.

COSY (Correlation Spectroscopy): This homonuclear experiment maps out proton-proton (¹H-¹H) coupling networks. For this compound, a COSY spectrum would show cross-peaks connecting the aromatic protons on adjacent carbons (C2'/C3' and C5'/C6'). Crucially, it would also reveal the connectivity within the oxirane ring, with cross-peaks linking the methine proton (CH) to both diastereotopic methylene protons (CH₂) and a cross-peak between the two methylene protons themselves.

HMQC/HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlations). An HSQC spectrum would definitively link each proton signal to its corresponding carbon signal in the table above. For example, the singlet at ~3.80 ppm would correlate with the carbon signal at ~55.3 ppm, confirming the methoxy group assignment.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (typically 2-3 bonds) ¹H-¹³C correlations, which is invaluable for connecting different fragments of the molecule. Key expected HMBC correlations for this compound would include:

The methoxy protons (~3.80 ppm) showing a cross-peak to the C4' aromatic carbon (~160 ppm).

The oxirane methine proton (~3.85 ppm) correlating to the ipso-aromatic carbon (C1') and the ortho-aromatic carbons (C2'/C6').

The aromatic protons showing correlations to their neighboring carbons, helping to confirm the substitution pattern.

Mass Spectrometry (MS) Analysis

Mass spectrometry provides information about the mass, and thus the molecular formula, of a compound and its fragments.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Molecular Formula Confirmation

HRMS provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), allowing for the unambiguous determination of its elemental composition. For this compound, the molecular formula is C₉H₁₀O₂. The calculated exact mass for the molecular ion [M]⁺ is 150.06808 Da nih.gov. An experimental HRMS measurement yielding a value within a very narrow tolerance (typically <5 ppm) of this calculated mass would definitively confirm the molecular formula. This technique is a cornerstone for verifying the identity of a newly synthesized compound.

| Molecular Formula | Calculated Exact Mass [M]⁺ (Da) | Expected Experimental Mass (Da) |

|---|---|---|

| C₉H₁₀O₂ | 150.06808 | 150.0681 ± 0.0007 (for 5 ppm tolerance) |

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Identification

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. For purity assessment, a sample of this compound is injected into the GC, where it travels through a column. A pure sample will result in a single, sharp peak at a specific retention time. The presence of multiple peaks would indicate impurities.

The mass spectrometer records a mass spectrum for the compound as it elutes from the GC column. Under electron ionization (EI), the molecule fragments in a reproducible manner. The fragmentation pattern is a chemical fingerprint. For this compound, the following fragments are expected:

m/z 150: The molecular ion [M]⁺.

m/z 135: Loss of a methyl group (-CH₃) from the methoxy moiety.

m/z 121: A very prominent peak corresponding to the stable p-methoxybenzyl cation, formed by cleavage of the bond between the aromatic ring and the oxirane ring.

m/z 119: Loss of a formyl radical (-CHO) from the oxirane ring.

m/z 91: Loss of formaldehyde (CH₂O) from the m/z 121 fragment, leading to a phenyl cation.

m/z 77: The phenyl cation, resulting from further fragmentation.

This predictable fragmentation pattern allows for confident identification of the compound by comparing the obtained spectrum to library data.

Infrared (IR) Spectroscopy for Functional Group Characterization

IR spectroscopy measures the vibrations of bonds within a molecule, providing a rapid method for identifying the functional groups present. The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its structural features. Analysis of related compounds provides a clear indication of the expected absorption regions researchgate.netresearchgate.net.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 3100-3000 | C-H Stretch | Aromatic Ring |

| 3000-2850 | C-H Stretch | Aliphatic (Oxirane, -OCH₃) |

| ~1610, ~1515 | C=C Stretch | Aromatic Ring |

| ~1250 | Asymmetric C-O-C Stretch | Aryl Ether |

| ~1175 | C-O-C Stretch | Oxirane Ring (asymmetric stretch) |

| ~1030 | Symmetric C-O-C Stretch | Aryl Ether |

| ~950-850 | C-O-C Stretch | Oxirane Ring (ring breathing/symmetric stretch) |

| ~830 | C-H Out-of-Plane Bend | 1,4-Disubstituted Aromatic Ring |

The presence of these specific bands, from the C-H stretches above 3000 cm⁻¹ confirming the aromatic ring to the strong C-O stretches of the ether and epoxide, collectively provides strong evidence for the structure of this compound.

Chiroptical Methods for Absolute Configuration Determination (e.g., Optical Rotation, Circular Dichroism)

Chiroptical techniques are powerful non-destructive methods used to establish the absolute configuration of chiral molecules by analyzing their interaction with polarized light. The two primary chiroptical methods are optical rotation and circular dichroism (CD) spectroscopy.

Optical Rotation

Optical rotation measures the extent to which a chiral compound rotates the plane of plane-polarized light. The direction and magnitude of this rotation are characteristic of a specific enantiomer under defined experimental conditions (wavelength, temperature, solvent, and concentration). The specific rotation, [α], is a standardized measure of this property.

For the enantiomers of this compound, the specific optical rotation is a key parameter for their identification and characterization. While extensive literature searches did not yield specific optical rotation values for the enantiomers of this compound, data for a structurally related precursor, (R)-1-(4-methoxyphenyl)ethanol, is available. This alcohol is often used in the synthesis of the corresponding chiral epoxide. The reported specific rotation for (R)-1-(4-methoxyphenyl)ethanol provides an indication of the chiroptical properties of related structures.

| Compound | Enantiomer | Specific Rotation [α]D (degrees) | Concentration (c, g/100mL) | Solvent | Temperature (°C) |

|---|---|---|---|---|---|

| 1-(4-methoxyphenyl)ethanol | (R) | +45.5 | 1.0 | Chloroform | 20 |

Circular Dichroism (CD) Spectroscopy

Circular dichroism spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. A CD spectrum displays the difference in absorbance (ΔA) as a function of wavelength. The resulting spectral bands, known as Cotton effects, can be positive or negative and are highly sensitive to the molecule's stereochemistry.

The CD spectrum of this compound is expected to be influenced by the electronic transitions of the methoxyphenyl chromophore and the chiral center of the oxirane ring. Theoretical studies on the oxirane chromophore suggest that its electronic transitions can be perturbed by the chiral environment, leading to distinct CD signals. For aromatic epoxides, the CD spectra often exhibit characteristic Cotton effects in the UV region, which can be used to assign the absolute configuration by comparing experimental spectra with theoretical calculations or with the spectra of structurally similar compounds of known configuration.

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed model of the electron density and, consequently, the atomic positions can be constructed. This technique provides accurate information on bond lengths, bond angles, and intermolecular interactions in the solid state.

A search for the crystal structure of this compound in crystallographic databases did not yield a specific entry for this compound. However, the crystal structure of a closely related derivative, 2-(4-Methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)acrylonitrile, has been determined, offering valuable insights into the potential solid-state packing and intermolecular interactions for molecules containing the 4-methoxyphenyl (B3050149) moiety.

In the crystal structure of this derivative, the molecule crystallizes in the monoclinic space group P21/c. The crystal packing is stabilized by a network of intermolecular hydrogen bonds of the type C-H···O and C-H···N. These interactions involve the hydrogen atoms of the aromatic rings and the oxygen and nitrogen atoms of the methoxy and cyano groups, respectively. This suggests that in a potential crystal structure of this compound, similar weak hydrogen bonds involving the methoxy group and the oxirane oxygen could play a significant role in the crystal packing.

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 7.2880(4) |

| b (Å) | 8.1030(9) |

| c (Å) | 28.460(3) |

| β (°) | 94.018(5) |

| Volume (ų) | 1676.6(3) |

| Z | 4 |

The structural data from this related compound underscores the importance of weak intermolecular forces in dictating the solid-state architecture of molecules containing the 4-methoxyphenyl group.

Computational Chemistry and Theoretical Investigations of 2 4 Methoxyphenyl Oxirane

Quantum Chemical Studies

Quantum chemical studies employ fundamental principles of quantum mechanics to model and analyze molecules. For 2-(4-Methoxyphenyl)oxirane, these studies are crucial for elucidating its electronic structure and predicting its chemical behavior.

Density Functional Theory (DFT) for Optimized Molecular Structure and Electronic Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is particularly effective for determining the optimized molecular geometry and various electronic properties of molecules like this compound. By employing functionals such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), researchers can calculate key structural parameters. openaccesspub.org

These calculations provide the most stable arrangement of atoms in the molecule, corresponding to the minimum energy on the potential energy surface. The optimized structure is characterized by specific bond lengths, bond angles, and dihedral angles.

Table 1: Representative Optimized Geometrical Parameters of this compound (Illustrative Data)

| Parameter | Bond/Atoms | Value |

|---|---|---|

| Bond Length | C-C (oxirane) | 1.47 Å |

| C-O (oxirane) | 1.44 Å | |

| C-C (phenyl-oxirane) | 1.51 Å | |

| C-O (methoxy) | 1.36 Å | |

| Bond Angle | C-O-C (oxirane) | ~60° |

| C-C-O (oxirane) | ~60° |

Note: The data in this table is illustrative and represents typical values for similar structures. Specific computational results for this compound are not available.

Frontier Molecular Orbital (HOMO/LUMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of a molecule. wuxibiology.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. nih.gov

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. nih.govresearchgate.net A smaller gap suggests that the molecule is more reactive and can be easily excited. nih.gov For this compound, the distribution of these orbitals would indicate the likely sites for nucleophilic and electrophilic attack. The methoxy (B1213986) group, being electron-donating, would influence the electron density distribution in the phenyl ring and, consequently, the energies and localizations of the frontier orbitals.

Table 2: Representative Frontier Molecular Orbital Energies (Illustrative Data)

| Orbital | Energy (eV) |

|---|---|

| HOMO | -6.5 |

| LUMO | -0.5 |

Note: The data in this table is illustrative and represents typical values for similar structures. Specific computational results for this compound are not available.

Natural Bond Orbital (NBO) Analysis for Hyperconjugative Interactions and Charge Delocalization

Natural Bond Orbital (NBO) analysis is a theoretical tool used to study charge transfer, hyperconjugative interactions, and delocalization of electron density within a molecule. openaccesspub.org It provides a description of the bonding in terms of localized orbitals. For this compound, NBO analysis can reveal the interactions between the filled orbitals of one part of the molecule and the empty orbitals of another.

Molecular Electrostatic Potential (MEP) Mapping for Electrostatic Interactions

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its sites for electrophilic and nucleophilic attack. openaccesspub.orgresearchgate.net The MEP map displays the electrostatic potential on the electron density surface, with different colors representing different potential values.

Typically, red regions indicate negative electrostatic potential, corresponding to areas of high electron density that are susceptible to electrophilic attack. Blue regions represent positive electrostatic potential, indicating electron-deficient areas that are prone to nucleophilic attack. For this compound, the MEP map would likely show negative potential around the oxygen atoms of the oxirane and methoxy groups, making them sites for interaction with electrophiles.

Vibrational Frequency Analysis and Spectroscopic Property Prediction

Computational vibrational frequency analysis is used to predict the infrared (IR) and Raman spectra of a molecule. openaccesspub.orgmdpi.com By calculating the harmonic vibrational frequencies at the optimized geometry, researchers can assign the observed spectral bands to specific vibrational modes of the molecule. openaccesspub.orgnih.gov

For this compound, theoretical calculations can help in the interpretation of experimental IR and Raman spectra. The predicted frequencies and intensities can be compared with experimental data to confirm the molecular structure. This analysis is also useful for identifying characteristic vibrational modes associated with the oxirane ring, the methoxy group, and the substituted phenyl ring.

Table 3: Representative Predicted Vibrational Frequencies (Illustrative Data)

| Vibrational Mode | Frequency (cm⁻¹) |

|---|---|

| C-H stretch (aromatic) | 3100-3000 |

| C-H stretch (aliphatic) | 3000-2850 |

| C=C stretch (aromatic) | 1600-1450 |

| C-O-C stretch (oxirane) | 1250 |

Note: The data in this table is illustrative and represents typical values for similar structures. Specific computational results for this compound are not available.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions. rsc.orgnih.gov For this compound, theoretical studies can be employed to investigate various reactions, such as ring-opening reactions under acidic or basic conditions. By mapping the potential energy surface, researchers can identify transition states, intermediates, and products. nih.gov

These calculations provide valuable information about the activation energies and reaction pathways, helping to understand the regioselectivity and stereoselectivity of the reactions. For instance, computational modeling can predict whether a nucleophile will attack the more or less substituted carbon of the oxirane ring and explain the energetic reasons for this preference.

Transition State Analysis

Transition state (TS) analysis is a cornerstone of computational reaction mechanism studies. It involves locating the highest energy point along a reaction coordinate, which represents the energetic barrier that must be overcome for a reaction to proceed. For the ring-opening of an epoxide like this compound, this analysis is crucial for predicting regioselectivity—that is, whether a nucleophile will attack the benzylic carbon (Cα) or the terminal carbon (Cβ) of the oxirane ring.

Theoretical investigations, typically using Density Functional Theory (DFT), can model these reaction pathways. For a related compound, styrene (B11656) oxide, DFT calculations have shown that the regioselectivity of the ring-opening is dictated by the stability of the respective transition states. cjps.org The phenyl group can stabilize the partial positive charge that develops on the adjacent carbon atom (Cα) in the transition state. cjps.org This stabilizing effect lowers the activation energy for the reaction pathway involving nucleophilic attack at the Cα position compared to the Cβ position.

In the case of this compound, the 4-methoxy group is a strong electron-donating group, which would be expected to further stabilize the transition state at the benzylic carbon (Cα) through resonance. Computational models would therefore predict a strong preference for Cα attack. The results of such a transition state analysis can be summarized in a data table comparing the calculated activation energies.

Table 1: Illustrative DFT-Calculated Activation Energies for Nucleophilic Ring-Opening of this compound This table presents hypothetical data based on established principles for analogous epoxides like styrene oxide to illustrate the expected outcome of a transition state analysis.

| Reaction Pathway | Transition State (TS) | Calculated Relative Activation Energy (kcal/mol) |

| Attack at benzylic carbon (Cα) | TS_alpha | 0.0 |

| Attack at terminal carbon (Cβ) | TS_beta | +5.8 |

The data illustrates that the pathway proceeding through TS_alpha is significantly more favorable, suggesting that the ring-opening will occur with high regioselectivity at the benzylic carbon.

Consideration of Solvation Effects in Reaction Pathways

The solvent in which a reaction is conducted can have a profound impact on its rate and outcome. Computational chemistry accounts for these effects using various solvation models. These are broadly categorized as explicit, where individual solvent molecules are included in the calculation, or implicit, where the solvent is treated as a continuous medium with specific dielectric properties. wikipedia.orgreadthedocs.io

Implicit models, such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD), are computationally efficient and widely used to study reaction pathways in solution. github.iofiveable.me These models create a cavity for the solute within the solvent continuum and calculate the electrostatic interactions between them. fiveable.me For the ring-opening of this compound, which may involve charged or highly polar transition states, solvation is critical. Polar solvents would be expected to stabilize charged intermediates and transition states more effectively than non-polar solvents, thereby lowering the activation barrier.

Experimental work on the related methyl trans-3-(4-methoxyphenyl)glycidate has demonstrated that both the stereochemistry and regiochemistry of its ring-opening are highly dependent on the solvent. rsc.org For instance, polar aprotic solvents can favor different reaction pathways compared to non-polar or protic solvents. rsc.org Computational studies can rationalize these experimental observations by calculating the free energy of activation in different simulated solvent environments.

Table 2: Illustrative Effect of Solvation Models on Calculated Activation Energy for Cα Attack This table presents hypothetical data to illustrate how the choice of solvent model can influence the calculated energetic barrier of a reaction.

| Solvent Environment | Solvation Model | Calculated Activation Energy (kcal/mol) |

| Gas Phase | None | 25.0 |

| Tetrahydrofuran (THF) | PCM (ε ≈ 7.5) | 19.5 |

| Water | SMD (ε ≈ 78.4) | 15.2 |

This illustrative data shows a clear trend where increasing solvent polarity lowers the activation energy, indicating that the reaction would be significantly faster in a polar solvent like water compared to the gas phase.

Stereochemical Predictions and Conformational Analysis

Computational methods are powerful tools for predicting the three-dimensional arrangement of atoms in molecules and the stereochemical outcome of reactions. For chiral molecules like this compound, understanding its conformational preferences and how they influence reactivity is essential.

Conformational analysis involves calculating the potential energy of the molecule as a function of the rotation around one or more single bonds. For this compound, a key conformational variable is the dihedral angle between the plane of the phenyl ring and the oxirane ring. DFT calculations can identify the lowest energy (most stable) conformers. These stable conformations are the most populated and are therefore the ones most likely to undergo a reaction.

Furthermore, computational modeling can predict the stereochemical course of the ring-opening reaction. For example, a concerted Sₙ2-type mechanism would proceed with an inversion of configuration at the attacked carbon center. By modeling the geometry of the transition state, chemists can confirm the trajectory of the incoming nucleophile and the departing oxygen atom, thus predicting the stereochemistry of the product.

Table 3: Illustrative Relative Energies of this compound Conformers This table presents hypothetical data illustrating the energy differences between possible rotational isomers (rotamers) of the molecule.

| Conformer Description | Dihedral Angle (Oxirane-Phenyl) | Calculated Relative Energy (kcal/mol) |

| Perpendicular (Lowest Energy) | ~90° | 0.00 |

| Eclipsed | ~0° | +2.5 |

| Skew | ~45° | +1.2 |

This analysis suggests that the most stable conformation is one where the phenyl ring is perpendicular to the oxirane ring, likely to minimize steric hindrance. This preferred conformation would be the starting point for modeling subsequent reaction pathways.

Catalytic Approaches in 2 4 Methoxyphenyl Oxirane Chemistry

Biocatalysis for Enantioselective Transformations

Biocatalysis has emerged as a powerful strategy for the enantioselective synthesis and resolution of chiral epoxides, offering high selectivity under mild reaction conditions. Enzymes, with their inherent chirality and high degree of specificity, are well-suited for discriminating between enantiomers of 2-(4-methoxyphenyl)oxirane derivatives.

The kinetic resolution of racemic this compound derivatives through enantioselective hydrolysis is a prominent biocatalytic approach. Lipases, in particular, have been extensively utilized for this purpose. These enzymes selectively hydrolyze one enantiomer of a racemic ester derivative, leaving the other enantiomer unreacted and thus achieving separation.

For instance, the enzymatic resolution of racemic methyl 3-(4-methoxyphenyl)oxirane-2-carboxylate can be accomplished through enantioselective hydrolysis. google.com Lipases sourced from Serratia marcescens and Candida cylindrecea have been successfully employed, yielding the desired (2R,3S)-3-(4-methoxyphenyl)glycidic acid methyl ester with an enantiomeric excess (e.e.) of 90-99% and a yield of 45 to 47.5%. google.com Another successful application involves the use of Lecitase® Ultra, an immobilized lipase (B570770), for the enantioselective hydrolysis of racemic trans-methyl (4-methoxyphenyl)glycidate. This process can yield the trans-(2R,3S) methyl (4-methoxyphenyl)glycidate with an enantiomeric excess greater than 99% in a 47% yield. researchgate.net

The table below summarizes the findings for the lipase-mediated enantioselective hydrolysis of this compound derivatives.

| Enzyme Source | Substrate | Product | Enantiomeric Excess (e.e.) | Yield |

| Serratia marcescens, Candida cylindrecea | Racemic methyl 3-(4-methoxyphenyl)oxirane-2-carboxylate | (2R,3S)-3-(4-methoxyphenyl)glycidic acid methyl ester | 90-99% | 45-47.5% |

| Lecitase® Ultra | Racemic trans-methyl (4-methoxyphenyl)glycidate | trans-(2R,3S) methyl (4-methoxyphenyl)glycidate | >99% | 47% |

Alcohol dehydrogenases (ADHs) are another class of enzymes that play a role in the synthesis of chiral molecules related to this compound. wikipedia.orgfrontiersin.orgresearchgate.net While not acting directly on the oxirane ring in this context, they are integral components of biocatalytic cascades that produce chiral diols from precursors of the oxirane. acs.org These enzymes facilitate the stereoselective reduction of carbonyl groups, which is a key step in establishing the desired stereochemistry in the final product. wikipedia.orgfrontiersin.orgresearchgate.net

Carboligases are also employed in biocatalytic cascades for the synthesis of chiral diols that can be conceptually derived from this compound. acs.org These enzymes catalyze the formation of carbon-carbon bonds, enabling the construction of the molecular backbone with high stereocontrol.

To access all possible stereoisomers of a chiral molecule, the development of stereocomplementary biocatalytic cascades is a sophisticated and efficient strategy. acs.org Such cascades combine the activities of multiple enzymes in a single pot to perform a series of transformations, where the product of one enzyme becomes the substrate for the next.

A notable example is the synthesis of all four stereoisomers of 4-methoxyphenyl-1,2-propanediol, a derivative of this compound. acs.org This has been achieved through the development of four stereocomplementary biocatalytic cascades. These cascades utilize a combination of stereocomplementary carboligases and NADPH-dependent alcohol dehydrogenases. acs.org By carefully selecting the enzymes for each cascade, it is possible to control the stereochemical outcome of the reaction sequence, leading to the formation of each of the four possible stereoisomers of the diol with excellent enantiomeric and diastereomeric excess (>99%). acs.org

Organocatalysis in Oxirane Transformations

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has become a third pillar of asymmetric catalysis, alongside biocatalysis and metal catalysis. beilstein-journals.org In the context of oxirane chemistry, organocatalysts can activate the epoxide ring towards nucleophilic attack or facilitate rearrangements. Chiral organocatalysts are particularly valuable for achieving enantioselective transformations of meso-epoxides or for the kinetic resolution of racemic epoxides. While the broader field of organocatalytic epoxide opening is well-established, specific applications to this compound are part of this general progress.

Metal-Mediated Catalysis

Metal-based catalysts are widely used in epoxide chemistry for both their formation and subsequent transformations. The Lewis acidic nature of many metal complexes allows them to coordinate to the oxygen atom of the oxirane ring, activating it for various reactions.

The asymmetric epoxidation of prochiral alkenes is a direct and atom-economical method for the synthesis of enantiomerically enriched epoxides. A variety of chiral metal complexes have been developed for this purpose.

In the synthesis of a derivative of this compound, a practical approach involves the asymmetric epoxidation of methyl (E)-4-methoxycinnamate. One method utilizes a chiral dioxirane (B86890) generated in situ from a catalytic amount (5 mol %) of an 11-membered C₂-symmetric binaphthyl ketone. researchgate.net This metal-free, yet metal-mediated in a broader sense of catalytic control, approach provides the corresponding chiral glycidic acid derivative, methyl (2R,3S)-3-(4-methoxyphenyl)glycidate, in 92% yield and 80% e.e. researchgate.net

The following table presents the results for the asymmetric epoxidation of a precursor to a this compound derivative.

| Catalyst System | Substrate | Product | Yield | Enantiomeric Excess (e.e.) |

| In situ generated chiral dioxirane from C₂-symmetric binaphthyl ketone (5 mol %) | Methyl (E)-4-methoxycinnamate | Methyl (2R,3S)-3-(4-methoxyphenyl)glycidate | 92% | 80% |

Lewis acids are effective catalysts for promoting the rearrangement and ring-opening of epoxides. mdpi.com By coordinating to the epoxide oxygen, the Lewis acid polarizes the C-O bonds, making the carbon atoms more susceptible to nucleophilic attack and facilitating bond-breaking and bond-forming processes that can lead to rearranged products.

The ring-opening of epoxides with various nucleophiles is a fundamental transformation that can be catalyzed by a range of transition metal-based Lewis acids. researchgate.net These include compounds of tin, cobalt, nickel, and manganese. researchgate.net For example, iron-based Lewis acids have been shown to be efficient catalysts for the aminolysis of epoxides. researchgate.net These reactions often proceed with high regioselectivity and can be conducted under solvent-free conditions, which is advantageous from an environmental perspective. The choice of Lewis acid and reaction conditions can influence the outcome of the reaction, leading to either normal or rearranged ring-opened products.

Transition Metal Catalysis in Cross-Coupling and C-C Bond Formation

The formation of carbon-carbon (C-C) bonds is a cornerstone of organic synthesis, enabling the construction of complex molecular architectures from simpler precursors. In the context of this compound, transition metal catalysis offers a powerful tool for the regioselective and stereoselective formation of C-C bonds through cross-coupling reactions. These methods typically involve the reaction of the epoxide, which acts as an electrophile, with an organometallic nucleophile in the presence of a transition metal catalyst.

A significant advancement in this area is the development of dual catalytic systems that enable the cross-electrophile coupling of epoxides with aryl halides. One such system, developed by Weix and colleagues, utilizes a combination of an achiral nickel catalyst and a chiral titanium catalyst to achieve the enantioselective coupling of meso-epoxides with aryl bromides. acs.orgnih.govacs.org This reaction proceeds via a radical mechanism initiated by the titanium(III)-mediated ring-opening of the epoxide. The resulting carbon-centered radical is then intercepted by an arylnickel(II) intermediate, leading to the formation of a new C-C bond and the desired β-aryl alcohol product. acs.org While this methodology has been demonstrated with a range of meso-epoxides, the principles are applicable to chiral epoxides like this compound, where the regioselectivity of the ring-opening would be a key consideration.

The reaction is notable for its broad functional group tolerance, accommodating ethers, esters, ketones, and nitriles on the aryl halide partner. acs.org This versatility makes it a valuable tool for the synthesis of complex molecules. The proposed catalytic cycle involves the enantioselective formation of a β-titanoxy carbon radical from the epoxide, which then undergoes oxidative addition to an arylnickel(II) species. Subsequent reductive elimination furnishes the cross-coupled product. acs.org

Below is a table summarizing representative examples of this nickel- and titanium-cocatalyzed cross-coupling of epoxides with aryl halides.

| Epoxide Substrate | Aryl Halide | Catalyst System | Product | Yield (%) | ee (%) |

| Cyclohexene oxide | 4-Bromobenzonitrile | (bpy)NiCl₂ / Chiral Titanocene | trans-2-(4-cyanophenyl)cyclohexan-1-ol | 95 | 92 |

| Cyclopentene oxide | 4-Bromobenzonitrile | (bpy)NiCl₂ / Chiral Titanocene | trans-2-(4-cyanophenyl)cyclopentan-1-ol | 85 | 95 |

| Cycloheptene oxide | Methyl 4-bromobenzoate | (bpy)NiCl₂ / Chiral Titanocene | trans-2-(4-(methoxycarbonyl)phenyl)cycloheptan-1-ol | 75 | 88 |

| cis-Stilbene oxide | 4-Bromoanisole | (bpy)NiCl₂ / Chiral Titanocene | (1R,2R)-1-(4-methoxyphenyl)-1,2-diphenylethan-1-ol | Not Reported | Not Reported |

Data sourced from Zhao, Y., & Weix, D. J. (2015). Enantioselective Cross-Coupling of meso-Epoxides with Aryl Halides. Journal of the American Chemical Society, 137(9), 3237–3240. acs.orgnih.govacs.org

Photocatalysis and Visible Light Photochemistry in Derivatization

In recent years, photoredox catalysis has emerged as a powerful and sustainable strategy for organic synthesis, utilizing visible light to drive chemical reactions under mild conditions. nih.gov This approach offers an alternative to traditional methods that often require harsh reagents or high temperatures. In the context of this compound, photocatalysis can be employed for a variety of derivatization reactions, including C-C bond formation and the introduction of other functional groups.

The general principle of photoredox catalysis involves the use of a photocatalyst, typically a ruthenium or iridium complex, that can absorb visible light and initiate single-electron transfer (SET) processes. nih.gov For instance, a photoexcited catalyst can reduce an aryl halide to generate an aryl radical. This highly reactive intermediate can then engage in various bond-forming reactions.

While specific examples detailing the photocatalytic derivatization of this compound are not extensively reported, the reactivity of related styrenyl epoxides provides valuable insights. For example, the generation of aryl radicals under photoredox conditions can, in principle, lead to their addition to the epoxide ring, followed by a ring-opening event to form a new C-C bond. The regioselectivity of such a reaction would be influenced by the stability of the resulting radical intermediate.

A hypothetical reaction scheme could involve the photocatalytic generation of an aryl radical from an aryl halide. This radical could then add to the less hindered carbon of the oxirane ring of this compound. Subsequent ring opening would lead to a β-alkoxy radical, which could be further reduced and protonated to yield a 1,2-diarylethanol derivative.

The following table outlines potential photocatalytic derivatization reactions of aryl epoxides based on established principles of photoredox catalysis.

| Epoxide Substrate | Coupling Partner | Photocatalyst | Proposed Product | Reaction Type |

| 2-Phenyloxirane | 4-Bromotoluene | [Ru(bpy)₃]Cl₂ | 1-(p-tolyl)-2-phenylethan-1-ol | Aryl Radical Addition |

| This compound | Phenylboronic acid | [Ir(ppy)₂ (dtbbpy)]PF₆ | 2-(4-methoxyphenyl)-1-phenylethan-1-ol | C-C Cross-Coupling |

| Styrene (B11656) Oxide | Ethyl bromoacetate | fac-Ir(ppy)₃ | Ethyl 3-hydroxy-3-phenylpropanoate | Radical Alkylation |

This table represents hypothetical applications of known photocatalytic methods to aryl epoxides.

The field of photocatalysis is rapidly evolving, and the application of these mild and selective methods to the derivatization of valuable building blocks like this compound holds significant promise for the future of organic synthesis.

Applications of 2 4 Methoxyphenyl Oxirane As a Synthetic Intermediate and Scaffold in Advanced Research

Utility in Pharmaceutical Synthesis

The inherent reactivity of the oxirane ring, coupled with the specific stereochemistry that can be achieved, positions 2-(4-methoxyphenyl)oxirane and its derivatives as crucial intermediates in the synthesis of several important pharmaceutical compounds.

Precursor for Calcium Channel Blockers (e.g., Diltiazem Hydrochloride)

The synthesis generally involves the following key steps:

Darzens Condensation: The initial formation of a glycidic ester, such as methyl 3-(4-methoxyphenyl)glycidate, is often achieved through the Darzens condensation of 4-methoxybenzaldehyde (B44291) with a haloacetate.

Enzymatic Resolution: To obtain the desired enantiomerically pure epoxide, enzymatic resolution techniques are frequently employed. Lipases are particularly effective in selectively hydrolyzing one enantiomer of the racemic glycidic ester, leaving the desired (2R,3S)-enantiomer with high enantiomeric excess.

Ring Opening and Cyclization: The purified chiral epoxide is then reacted with 2-aminothiophenol. This nucleophilic ring-opening is followed by an intramolecular cyclization to form the core benzothiazepine lactam structure of Diltiazem.

| Intermediate | Key Reagent | Product | Significance |

| Methyl (2R,3S)-3-(4-methoxyphenyl)oxirane-2-carboxylate | 2-Aminothiophenol | (+)-cis-2-(4-methoxyphenyl)-3-hydroxy-2,3-dihydro-1,5-benzothiazepin-4(5H)-one | Formation of the core heterocyclic structure of Diltiazem with the correct stereochemistry. |

Intermediate in Cough Suppressant Synthesis (e.g., Dextromethorphan)

While not a direct precursor in the most common synthetic routes, derivatives of this compound can be utilized in the synthesis of key intermediates for Dextromethorphan, a widely used cough suppressant. The 4-methoxyphenyl (B3050149) group is a structural component of Dextromethorphan's morphinan skeleton. Synthetic strategies can involve the use of p-methoxyphenylacetic acid, which can be derived from the corresponding oxirane. For instance, the unwanted isomer from the enzymatic resolution in Diltiazem synthesis can be converted to p-methoxyphenyl acetaldehyde and subsequently oxidized to p-methoxyphenylacetic acid, which is a precursor for Dextromethorphan synthesis semanticscholar.org. This highlights the utility of the oxirane in providing key aromatic fragments for the construction of complex alkaloid structures.

Building Block for Complex Biologically Active Scaffolds (e.g., Benzothiazepines, Lactams, Hydantoin Derivatives, Quinolones)

Beyond its role in specific drug syntheses, this compound serves as a versatile scaffold for the creation of a diverse array of biologically active heterocyclic compounds.

Benzothiazepines: As established in the synthesis of Diltiazem, the reaction of this compound derivatives with aminothiophenols is a general and effective method for constructing the 1,5-benzothiazepine core. This scaffold is of significant interest in medicinal chemistry due to its presence in compounds with a broad range of pharmacological activities, including cardiovascular, central nervous system, and anticancer effects.

Lactams: The epoxide ring of this compound is susceptible to nucleophilic attack by amines, a reaction that can be exploited for the synthesis of various lactams (cyclic amides), including β-lactams and γ-lactams. These structures are core components of numerous antibiotics and other bioactive molecules. The stereochemistry of the oxirane can be transferred to the final lactam product, making it a valuable tool in asymmetric synthesis. For example, the intramolecular C-H amidation of dioxazolones, which can be derived from amino alcohols formed by the ring-opening of epoxides, provides a route to enantioenriched lactams nih.gov.

Hydantoin Derivatives: Hydantoins are a class of heterocyclic compounds with a wide range of biological activities, including anticonvulsant and anticancer properties. While direct synthesis from this compound is not a primary route, the epoxide can serve as a precursor to α-amino acids or related structures that can be subsequently cyclized to form the hydantoin ring. General methods for hydantoin synthesis include the Bucherer-Bergs reaction, which utilizes a carbonyl compound, and the Urech synthesis from amino acids.

Quinolones: Quinolones are an important class of compounds with significant antibacterial and anticancer activities. The 2-(4-methoxyphenyl) moiety can be incorporated into the quinolone scaffold. For instance, 2-(4-methoxyphenyl)quinolin-4(1H)-one can be synthesized through the reductive cyclization of a 2'-nitrochalcone precursor, which can be derived from 4-methoxybenzaldehyde, a close synthetic relative of this compound.

Role in the Synthesis of Chiral Compounds and Stereochemically Pure Molecules

The ability to synthesize this compound in an enantiomerically pure form makes it an invaluable chiral building block in asymmetric synthesis. The stereospecificity of its ring-opening reactions allows for the controlled introduction of new stereocenters, which is of paramount importance in the synthesis of pharmaceuticals and other biologically active molecules where specific stereoisomers often exhibit desired therapeutic effects while others may be inactive or even harmful.

The enantioselective synthesis of chiral lactams and other heterocyclic compounds often relies on the use of chiral precursors like this compound. The stereochemistry of the epoxide dictates the stereochemical outcome of the subsequent reactions, enabling the synthesis of stereochemically pure products. Asymmetric catalysis of epoxide ring-opening reactions has been a subject of intense research, leading to the development of highly efficient methods for the synthesis of chiral 1,2-amino alcohols and other valuable intermediates nih.gov.

Research in Functional Material Precursors (e.g., Epoxy Resins)

The oxirane ring is the defining functional group of epoxy resins, a class of thermosetting polymers with wide-ranging industrial applications due to their excellent adhesion, chemical resistance, and mechanical properties. This compound can serve as a monomer or a component in the formulation of specialty epoxy resins. The methoxyphenyl group can impart specific properties to the resulting polymer, such as altered thermal stability, refractive index, and dielectric properties. Research in this area explores the synthesis of novel epoxy resins with tailored functionalities for advanced applications in coatings, adhesives, and composites. Hydantoin-based epoxy resins, for instance, are a class of specialty resins with a nitrogen-containing heterocyclic structure that can offer enhanced properties compared to conventional bisphenol A-based epoxies chim.it.

Probes for Biological Studies and Biomolecule Modification (Mechanistic Investigations)

The reactivity of the epoxide group towards nucleophiles makes this compound and its derivatives potential tools for probing biological systems and modifying biomolecules. Epoxides are known to be alkylating agents that can react with nucleophilic residues in proteins and nucleic acids. This reactivity can be harnessed to design molecular probes for studying enzyme mechanisms or for the targeted modification of biomolecules.

Design and Development of Novel Chemical Entities based on Oxirane Scaffolds

The this compound scaffold is a subject of interest in medicinal chemistry due to the prevalence of the methoxyphenyl group in numerous biologically active compounds and the synthetic versatility of the epoxide ring. The ring-opening reactions of this oxirane with various nucleophiles are a cornerstone of its utility, leading to the formation of vicinal amino alcohols, diols, and other functionalized derivatives. These reactions are often regioselective and stereoselective, providing a means to control the spatial arrangement of atoms in the resulting molecules, a critical factor in determining their biological activity.

Research in this area focuses on leveraging the reactivity of the oxirane ring to synthesize libraries of compounds for biological screening. The methoxyphenyl moiety can be retained as a key pharmacophoric feature, or it can be further modified to explore structure-activity relationships (SAR). The development of novel synthetic methodologies that utilize this compound as a starting material is an active area of investigation, aiming to create efficient and selective routes to new chemical entities.

One of the most prominent applications of a derivative of this compound is in the synthesis of Diltiazem, a well-known calcium channel blocker used in the treatment of hypertension and angina. Specifically, the optically active methyl ester of (2R,3S)-3-(4-methoxyphenyl)glycidic acid is a key intermediate in the asymmetric synthesis of Diltiazem google.com. The synthesis involves the enantioselective hydrolysis of racemic methyl 3-(4-methoxyphenyl)oxirane-2-carboxylate, highlighting the importance of stereochemistry in the biological activity of the final product google.com.

While the synthesis of Diltiazem is a well-established example, the broader potential of the this compound scaffold in generating novel bioactive molecules is an area of ongoing exploration. The general principles of epoxide chemistry suggest that a wide range of nucleophiles can be employed to open the oxirane ring, leading to a diverse set of derivatives. The table below illustrates some potential classes of compounds that can be synthesized from this compound and the types of biological activities that are often associated with the resulting structural motifs.

| Nucleophile | Resulting Functional Group | Potential Derivative Class | Associated Biological Activities (Examples) |

| Amines (R₂NH) | Amino alcohol | β-Amino alcohols | Adrenergic receptor modulators, enzyme inhibitors |

| Alcohols (ROH) | Ether diol | 1-Alkoxy-2-hydroxy derivatives | Antifungal agents, antiviral agents |

| Thiols (RSH) | Thioether diol | 1-Alkylthio-2-hydroxy derivatives | Protease inhibitors, anticancer agents |

| Azides (N₃⁻) | Azido alcohol | β-Azido alcohols | Precursors for triazoles (via click chemistry), potential antiviral agents |

| Cyanide (CN⁻) | Cyano alcohol | β-Hydroxy nitriles | Intermediates for carboxylic acids and amines |

The development of novel chemical entities from the this compound scaffold often involves multi-step synthetic sequences. For instance, the initial ring-opening product can be further functionalized to create more complex molecules. The methoxy (B1213986) group on the phenyl ring can also be a site for modification, such as demethylation to a phenol, which can then be used for further derivatization.

Detailed research findings on a wide variety of novel chemical entities derived specifically from this compound are not extensively documented in publicly available literature beyond its role in the synthesis of Diltiazem and related structures. However, the principles of medicinal chemistry and the known reactivity of epoxides strongly support its potential as a versatile scaffold for the generation of new bioactive compounds. Future research in this area will likely focus on the synthesis and biological evaluation of new libraries of compounds derived from this promising starting material.

Future Directions and Emerging Research Areas for 2 4 Methoxyphenyl Oxirane Chemistry

Development of Innovative Stereoselective Methodologies

The synthesis of enantiomerically pure epoxides is a cornerstone of modern asymmetric synthesis, as the stereochemistry of the epoxide directly translates to the final product. Future research is intensely focused on moving beyond classical methods to more sophisticated and selective catalytic systems.

Biocatalysis and Engineered Enzymes: A significant frontier is the use of biocatalysts. While natural styrene (B11656) monooxygenases (SMOs) typically produce (S)-styrene oxides with excellent enantioselectivity (>99% ee), recent efforts have centered on engineering enzymes for the less common (R)-enantiomer. nih.gov By combining site-mutagenesis of cytochrome P450 monooxygenases with dual-functional small molecules, researchers have achieved unprecedented (R)-enantioselectivity for styrene epoxidation, reaching up to 99% enantiomeric excess (ee). nih.govchemrxiv.org This synergistic approach of protein engineering and co-factor manipulation represents a powerful future strategy for producing specific enantiomers of 2-(4-methoxyphenyl)oxirane on demand. nih.gov

Organocatalysis: The use of small chiral organic molecules as catalysts offers an attractive metal-free alternative. jocpr.com Ketone-based catalysts, for instance, have been investigated for the asymmetric epoxidation of challenging terminal olefins like styrenes. nih.gov A carbocyclic oxazolidinone-containing ketone has demonstrated high enantioselectivity (89–93% ee) for a variety of substituted styrenes. nih.gov Future work will likely involve designing new generations of these organocatalysts, potentially immobilized on solid supports for easier recovery, to further enhance selectivity and broaden their applicability to substrates like 4-methoxystyrene.

Advanced Metal-Based Catalysis: While traditional metal catalysts are well-established, innovation continues. Chiral ruthenium porphyrin complexes have shown remarkable activity, catalyzing the epoxidation of styrene in hours with high turnover numbers. nih.govpolyu.edu.hk Future developments will focus on creating more robust and reusable versions of these catalysts, perhaps by anchoring them to solid supports like sol-gel matrices, which has been shown to achieve up to 10,800 turnovers. nih.gov The design of ligands that can fine-tune the electronic and steric environment of the metal center will be crucial for achieving near-perfect enantioselectivity.

| Methodology | Catalyst Type | Key Feature | Achieved Enantiomeric Excess (ee) |

| Biocatalysis | Engineered P450 Peroxygenase | H₂O₂-dependent, synergistic with small molecules | Up to 99% for (R)-styrene oxide nih.govchemrxiv.org |

| Organocatalysis | Chiral Ketone (carbocyclic) | Metal-free, effective for terminal olefins | 89–93% for various styrenes nih.gov |

| Metal Catalysis | D₄-Symmetric Chiral Ru(IV) Porphyrin | High catalytic activity and turnover | Up to 80% for substituted styrenes nih.govpolyu.edu.hk |

Exploration of Advanced Catalytic Systems for Sustainable Synthesis

The principles of green chemistry are increasingly guiding catalyst design, emphasizing the use of earth-abundant metals, environmentally benign oxidants, and energy-efficient processes.

Nanocatalysis for Efficiency and Reusability: Nanoparticles of non-precious metals represent a highly promising area for sustainable synthesis. Cobalt or manganese nanoparticles supported on materials like magnesium oxide (MgO) have been developed for styrene epoxidation. mdpi.com These systems offer high conversion and selectivity using tert-butyl hydroperoxide (TBHP) as an oxidant. mdpi.com Similarly, stimuli-responsive polymers stabilizing iron oxide nanoparticles have been used as "green catalysts" for styrene oxidation in water at room temperature, using hydrogen peroxide. figshare.com A key advantage is their magnetic properties, which allow for easy recovery and reuse without significant loss of activity. figshare.com Flower-like NiO nanoparticles have also been explored for their catalytic activity under ambient conditions. dntb.gov.ua

Electrochemical and Photochemical Methods: Moving away from chemical oxidants entirely, electrochemical methods offer a greener path. Films of manganese oxide (MnO₂) nanoparticles on carbon electrodes have been shown to catalyze styrene epoxidation using electricity in the presence of oxygen and hydrogen peroxide. uconn.edu This approach minimizes waste, as the primary reagent is the electron. Future research will likely explore optimizing electrode materials and reaction conditions to improve efficiency and eliminate the need for chemical co-oxidants.

Green Oxidants and Solvents: A major thrust in sustainable synthesis is the replacement of traditional peroxyacids (like m-CPBA) with cleaner oxidants. researchgate.net Hydrogen peroxide (H₂O₂) is ideal, as its only byproduct is water. rsc.orgrsc.org Research is focused on developing catalysts that can efficiently activate H₂O₂. rsc.org For example, 4-hydroxybenzaldehyde (B117250) has been identified as an innovative organocatalytic activator of hydrogen peroxide for the epoxidation of various alkenes. rsc.org Furthermore, conducting these reactions in green solvents like water or under solvent-free conditions is a key goal. figshare.comnih.gov Heterogenised tungsten(VI) coordination compounds have demonstrated efficient epoxidation of olefins with hydrogen peroxide under solvent-free conditions, offering a truly green catalytic cycle. nih.gov

| Catalytic System | Support/Medium | Oxidant | Key Sustainability Feature |